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Ditisan (base)

Cat. No.: B1620444
CAS No.: 2207-85-4
M. Wt: 296.4 g/mol
InChI Key: CADMPLPEJHVVFU-UHFFFAOYSA-N
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Description

Historical Perspective and Significance of Pyrazine (B50134) Scaffolds in Chemical Research

Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, has been a cornerstone of chemical research for decades. mdpi.com Initially identified in the 19th century, the exploration of pyrazine and its derivatives gained significant momentum in the 20th century with the discovery of their widespread presence in nature, contributing to the aromas of various foods and beverages. mdpi.com This initial interest rapidly expanded into medicinal chemistry as researchers recognized the pyrazine scaffold as a "privileged structure." This term denotes a molecular framework that is able to bind to multiple biological targets, making pyrazine derivatives a rich source for the development of new therapeutic agents. mdpi.com Over the years, compounds containing the pyrazine ring have been successfully developed into drugs for a wide range of applications, including diuretics, anti-tuberculosis agents, and anti-cancer therapies. mdpi.com

Current Academic Research Landscape of Pyrazine Derivatives, including Ditisan (base) as a Pyrazine Derivative for Non-Human Research

The current academic research landscape for pyrazine derivatives is vibrant and multidisciplinary. In the realm of medicinal chemistry, ongoing research focuses on synthesizing novel pyrazine-containing compounds and evaluating their biological activities against various diseases. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective effects. mdpi.com For instance, recent studies have explored the potential of pyrazine derivatives as inhibitors of specific enzymes or as modulators of cellular signaling pathways implicated in disease. nih.gov

Beyond medicinal applications, pyrazine derivatives are also being investigated in materials science for the development of organic semiconductors, fluorescent probes, and corrosion inhibitors. The unique electronic properties conferred by the pyrazine ring make these compounds attractive candidates for advanced materials with tailored functionalities. mdpi.comnih.gov

Given that Ditisan (base) is a pyrazine derivative, its potential for non-human research could lie in these established areas. For example, it could be synthesized as part of a library of compounds to be screened for specific biological activities in in-vitro assays or investigated for its electrochemical properties in materials science studies. However, without specific published research, its role remains speculative.

Defining Academic Research Trajectories for Ditisan (base) within Heterocyclic Chemistry

Based on the structure of Ditisan (base), several potential research trajectories can be defined within heterocyclic chemistry. The presence of the tricyclic system fused with the pyrazine ring presents interesting synthetic challenges and opportunities. Research could be directed towards:

Synthesis and Derivatization: Developing efficient synthetic routes to Ditisan (base) and its analogues would be a primary research objective. This would involve exploring various cyclization strategies and functional group manipulations.

Structural and Conformational Analysis: Detailed spectroscopic and crystallographic studies would be essential to fully characterize the three-dimensional structure and conformational dynamics of the molecule. mdpi.com Such studies are crucial for understanding its potential interactions with biological targets or its properties in the solid state.

Exploration of Biological Activity: As a pyrazine derivative, Ditisan (base) would be a candidate for screening in a wide array of biological assays to identify any potential therapeutic applications. mdpi.com

Materials Science Applications: The extended aromatic system and the presence of heteroatoms in Ditisan (base) suggest that it could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The following table provides a hypothetical framework for the kind of data that would be generated in the initial stages of research on a new compound like Ditisan (base).

PropertyHypothetical Data for Ditisan (base)
Molecular Formula C19H24N2O
Molecular Weight 296.41 g/mol
Appearance To be determined
Melting Point To be determined
Solubility To be determined
¹H NMR To be determined
¹³C NMR To be determined
Mass Spectrometry To be determined
UV-Vis Absorption To be determined
Fluorescence Emission To be determined

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B1620444 Ditisan (base) CAS No. 2207-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2207-85-4

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N,N-dimethyl-3-(11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)propan-1-amine

InChI

InChI=1S/C19H24N2O/c1-20(2)14-7-15-21(22)18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

CADMPLPEJHVVFU-UHFFFAOYSA-N

SMILES

CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=CC=CC=C31)[O-]

Canonical SMILES

CN(C)CCC[N+]1(C2=CC=CC=C2CCC3=CC=CC=C31)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Ditisan Base and Pyrazine Based Constructs

Strategic Approaches to Pyrazine (B50134) Ring Formation

The construction of the pyrazine ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed over the years, ranging from classical condensation reactions to modern metal-catalyzed routes.

Condensation Reactions: Alpha-Amino Carbonyl Compounds, Alpha-Diketones with Vicinal Diamines, and Amino Sugars

Condensation reactions are fundamental and widely employed for pyrazine synthesis. The reaction of α-diketones with vicinal diamines stands as a standard and versatile protocol for forming the pyrazine core. acs.orgnih.gov This method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane to yield a dihydropyrazine (B8608421), which is subsequently oxidized using agents like copper(II) oxide or manganese oxide to the aromatic pyrazine. unimas.myresearchgate.net

Another classical approach is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones to form a dihydropyrazine intermediate, followed by dehydrogenation. nbu.ac.in

Sugars also serve as crucial starting materials in pyrazine synthesis, particularly in the context of flavor and aroma chemistry through the Maillard reaction. google.com In these reactions, a sugar acts as the carbon source, reacting with a nitrogen source such as an amino acid or ammonium (B1175870) hydroxide (B78521). google.com The process can involve the Strecker degradation of amino acids to form intermediate amino ketones, which then participate in pyrazine ring formation. google.com Various sugars can be used to produce a diverse array of substituted pyrazines. researchgate.net For instance, the reaction of cellulosic-derived sugars with ammonium hydroxide and amino acids like leucine (B10760876) or threonine yields different profiles of alkyl-substituted pyrazines. oup.com

Carbon SourceNitrogen Source(s)Key Intermediates/Reaction TypeResulting Products
α-DiketonesVicinal DiaminesDihydropyrazine (followed by oxidation)Substituted Pyrazines
α-Amino Ketones(self-condensation)Dihydropyrazine (followed by dehydrogenation)Symmetrical Pyrazines
Reducing Sugars (e.g., Glucose, Fructose)Amino Acids, Ammonia (B1221849)Maillard Reaction, Strecker DegradationAlkyl- and Polyhydroxyalkyl-pyrazines google.comresearchgate.net

Ring Closure Techniques for Pyrazine Synthesis

Beyond simple condensations, specific ring closure techniques offer alternative pathways to the pyrazine nucleus. One such method involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which generates a 1,2-dihydropyrazine precursor that can be aromatized. unimas.myresearchgate.net

A more complex approach involves a thermal electrocyclization-aromatization sequence. This was demonstrated starting from the condensation of allylamines with α-oximido carbonyl compounds. The resulting imine undergoes isomerization and acylation to form a carbonate, which upon heating, yields the pyrazine ring. unimas.myresearchgate.net It is also possible to construct a pyrazine ring onto a pre-existing molecular scaffold. For example, a pyrazinoazepine derivative can be synthesized through the condensation of an α-bromoazepandione with ethylenediamine. chem-soc.si

Metal-Catalyzed and Acceptorless Dehydrogenative Coupling Routes

Modern synthetic chemistry has increasingly moved towards more sustainable and atom-economical methods, with metal-catalyzed acceptorless dehydrogenative coupling (ADC) emerging as a powerful strategy. sci-hub.se This approach forms C-N bonds through the coupling of alcohols and amines, generating only water and hydrogen gas as byproducts. nih.gov Both precious metals like ruthenium and iridium, and earth-abundant base metals such as manganese, have been developed as effective catalysts. acs.orgexlibrisgroup.com

A notable application is the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrically 2,5-disubstituted pyrazines, a reaction catalyzed by manganese pincer complexes. nih.gov This transformation proceeds through the initial dehydrogenation of the alcohol to an amino-ketone, which then undergoes self-condensation and subsequent dehydrogenation to the final pyrazine product. acs.org

Substrate (β-Amino Alcohol)CatalystProductYield
2-PhenylglycinolManganese Pincer Complex 22,5-Diphenylpyrazine99%
2-Amino-1-phenylethanolManganese Pincer Complex 22,5-Dibenzylpyrazine85%
2-Aminopropane-1-olManganese Pincer Complex 22,5-Dimethylpyrazine (B89654)45%
2-Aminobutane-1-olManganese Pincer Complex 22,5-Diethylpyrazine40%
Data sourced from a study on manganese-catalyzed ADC reactions. acs.org

Furthermore, ruthenium-pincer complexes effectively catalyze the direct synthesis of pyrazines from 1,2-diols using ammonia as the nitrogen source, representing a highly efficient pathway that avoids pre-functionalized reagents. nih.govacs.org

Green Chemistry Approaches in Pyrazine Synthesis

Green chemistry principles are increasingly integrated into pyrazine synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. Acceptorless dehydrogenative coupling (ADC) is a prime example of a green methodology due to its high atom economy, producing only H₂ and H₂O as byproducts. sci-hub.se The shift from noble metal catalysts (Ru, Ir) to catalysts based on earth-abundant and less toxic base metals like manganese further enhances the sustainability of these routes. nih.govsci-hub.se

Other green approaches include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates. A rapid synthesis of poly(hydroxyalkyl)pyrazines has been reported using reactive eutectic media derived from ammonium formate (B1220265) and monosaccharides under microwave conditions. rsc.org

One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" process, minimizes solvent usage and waste generated from isolating intermediates. A cost-effective and environmentally benign one-pot method for preparing pyrazine derivatives from α-hydroxy ketones and 1,2-diamines has been developed. researchgate.nettandfonline.com

Enzymatic Catalysis: Biocatalysis offers a highly selective and green alternative. A continuous-flow system using an immobilized lipase (B570770) (Lipozyme® TL IM) has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines in a green solvent at mild temperatures. rsc.org

Green ApproachKey FeaturesExample
Acceptorless Dehydrogenative Coupling (ADC)High atom economy; benign byproducts (H₂O, H₂); use of base-metal catalysts.Mn-catalyzed synthesis of pyrazines from 2-amino alcohols. nih.gov
Microwave IrradiationRapid reaction rates; energy efficiency.Synthesis of poly(hydroxyalkyl)pyrazines in reactive eutectic media. rsc.org
One-Pot SynthesisReduced solvent waste; improved operational efficiency.Preparation of pyrazine derivatives from α-hydroxy ketones and 1,2-diamines. researchgate.net
BiocatalysisMild reaction conditions; high selectivity; biodegradable catalyst.Lipase-catalyzed synthesis of pyrazinamide derivatives. rsc.org

Derivatization Strategies for Pyrazine Nuclei and Side Chains

Functionalization of the pre-formed pyrazine ring is crucial for creating diverse derivatives for various applications. This often requires overcoming the challenges posed by the electron-deficient nature of the heterocycle.

Regioselective Functionalization of Pyrazine Ring Positions

Achieving regioselectivity in the functionalization of the pyrazine ring is a significant synthetic challenge. The electron-withdrawing nature of the two nitrogen atoms deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and metalation.

Directed metalation using hindered amide bases is a powerful tool for regioselective functionalization. The use of 2,2,6,6-tetramethylpiperidyl (TMP) bases, such as TMPMgCl·LiCl, in combination with additives like BF₃·OEt₂, can steer deprotonation to specific positions. thieme-connect.com For example, this strategy has been used for the selective C-2 metalation of pyrimidines, a related diazine. thieme-connect.com In 2-substituted pyrazines, a general reactivity order for metalation of C-5 > C-6 > C-3 has been observed. thieme-connect.com

For fused systems like 6-chloroimidazo[1,2-a]pyrazine, the choice of the metalating agent can completely switch the site of functionalization. While TMPMgCl·LiCl leads to magnesiation at the C-3 position, using a zinc-based reagent like TMP₂Zn·2MgCl₂·2LiCl results in selective metalation at the C-5 position. researchgate.netnih.gov

Transition metal-catalyzed cross-coupling reactions are also indispensable for derivatizing the pyrazine core, typically starting from a halopyrazine. rsc.org Reactions such as Suzuki, Stille, Heck, and Negishi couplings provide robust methods for forming new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrazine ring. rsc.orgrsc.org

Pyrazine ScaffoldReagents/CatalystPosition FunctionalizedReaction Type
6-Chloroimidazo[1,2-a]pyrazine1. TMPMgCl·LiCl; 2. Electrophile (E)C-3Directed Magnesiation researchgate.netnih.gov
6-Chloroimidazo[1,2-a]pyrazine1. TMP₂Zn·2MgCl₂·2LiCl; 2. Electrophile (E)C-5Directed Zincation researchgate.netnih.gov
Halogenated PyrazinesArylboronic Acid, Pd CatalystPosition of HalogenSuzuki Coupling rsc.org
Halogenated PyrazinesOrganozinc Reagent, Ni or Pd CatalystPosition of HalogenNegishi Coupling rsc.org
3-Aminoimidazo[1,2-a]pyrazinesAryl Halide, Pd Catalyst, t-BuCOOKC-6C-H Arylation rsc.org

Synthesis of Pyrazine-Fused Heterocycles (e.g., Pyrrolopyrazines, Triazole-Fused Pyrazines)

The fusion of pyrazine rings with other heterocyclic moieties like pyrrole (B145914) and triazole leads to compounds with significant potential in medicinal and materials chemistry. chemicalbook.comslideshare.net

Pyrrolopyrazines:

Pyrrolopyrazines are bicyclic structures containing a pyrrole ring fused to a pyrazine ring. chemicalbook.com Their synthesis often involves condensation and cyclization reactions. A notable transition-metal-free strategy for synthesizing pyrrolo[1,2-a]pyrazines with enone substituents involves a three-step process:

Cross-coupling: Pyrroles react with acyl(bromo)acetylenes on solid alumina (B75360) at room temperature to produce 2-(acylethynyl)pyrroles.

Addition: Propargylamine is added to the 2-(acylethynyl)pyrroles to form N-propargylenaminones.

Cyclization: A base-catalyzed (Cs₂CO₃/DMSO) intramolecular cyclization of the propargylic derivatives yields (acylmethylidene)pyrrolo[1,2-a]pyrazines with a Z-configuration. geoscienceworld.org

Another approach involves the palladium-catalyzed Sonogashira cross-coupling followed by a base-induced C–N cyclization to produce the pyrrolo[2,3-b]pyrazine scaffold. molinstincts.com Various synthetic routes, including ring annulation, cycloaddition, and direct C-H arylation, have been developed to access different pyrrolopyrazine derivatives. mdpi.com

Interactive Table: Synthesis of Pyrrolopyrazine Derivatives

Starting Materials Key Reagents/Catalysts Product Type Reference
Pyrroles, Acyl(bromo)acetylenes, Propargylamine Al₂O₃, Cs₂CO₃/DMSO (Acylmethylidene)pyrrolo[1,2-a]pyrazines geoscienceworld.org
Halo-pyrazine derivatives Palladium catalyst, Base Pyrrolo[2,3-b]pyrazines molinstincts.com
2-formylpyrrole-based enaminones Ammonium acetate Pyrrolo[1,2-a]pyrazines mdpi.com

Triazole-Fused Pyrazines:

The synthesis of pyrazines fused with 1,2,3-triazole rings can be achieved through several pathways. Two common methods for constructing these heterocyclic systems are:

The cyclization of a heterocyclic diamine with a nitrite. nih.govnih.gov

The reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.govnih.gov

A specific method for creating 1H-1,2,3-triazolo[4,5-b]pyrazines involves the condensation of 4,5-diamino-1,2,3-triazole with a 1,2-dicarbonyl compound. slideshare.net Furthermore, an A³ coupling–intramolecular azide-alkyne cycloaddition (AAC) strategy, catalyzed by AuBr₃, has been used to synthesize triazole-fused pyrazines from L-proline-derived azide, benzaldehyde, and a substituted acetylene. iaea.org Copper-catalyzed [3+2] cycloaddition is another effective method for producing derivatives of 1,2,3-triazolo[1,5-a]pyrazine. slideshare.net

Preparation of Specific Pyrazine Conjugates (e.g., Pyrazinamide Derivatives, Schiff Base Derivatives)

Pyrazinamide Derivatives:

Pyrazinamide is a key pharmaceutical compound, and the synthesis of its derivatives is of significant interest. A common synthetic route starts with pyrazinecarboxylic acid. units.it This starting material can be converted to various derivatives through acylation, amidation, and alkylation, often achieving high yields (79.6%–91.2%). units.itchemexper.com

One widely used method involves converting pyrazine-2-carboxylic acids into their corresponding acyl chlorides using reagents like thionyl chloride, which are then treated with various amines to form the desired pyrazine-2-carboxamides. congress.gov To avoid the use of restricted chemicals like thionyl chloride, alternative activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or methods like the Yamaguchi esterification are employed. congress.govresearchgate.net The Yamaguchi reaction utilizes 2,4,6-trichlorobenzoyl chloride, triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the amidation. researchgate.net

Interactive Table: Synthesis of Pyrazinamide Analogs

Starting Material Method Key Reagents Product Yield Reference
Pyrazine-2-carboxylic acid Acylation, Amidation, Alkylation - 11 Pyrazinamide derivatives 79.6-91.2% units.it
Pyrazine-2-carboxylic acid Yamaguchi esterification 2,4,6-trichlorobenzoyl chloride, TEA, DMAP 8 Pyrazinamide analogs 6-86% researchgate.net
Pyrazinecarboxylic acid Acylation, Amidation Thionyl chloride or CDI Pyrazinamide derivatives - chemexper.comcongress.gov
Sodium Pyrazinamide Reaction with Acid Chlorides Acetyl chloride, Benzoyl chloride N-Acetyl Pyrazinamide, N-Benzoyl Pyrazinamide - youtube.com

Schiff Base Derivatives:

Pyrazine-containing Schiff bases are synthesized through the condensation of a primary amine with an active carbonyl compound. researchgate.net For example, pyrazine-2-carbaldehyde (B1279537) can be condensed with thiosemicarbazide (B42300) in an alkaline medium by refluxing the mixture to produce pyrazine-2-carbaldehyde thiosemicarbazone, a bidentate Schiff base ligand. researchgate.net Similarly, pyrazolone (B3327878) derivatives can be reacted with aromatic aldehydes, such as benzaldehyde, in boiling ethanol (B145695) to produce Schiff bases. The synthesis of Schiff base derivatives of pyrazine-2-carboxamide involves the condensation of pyrazinamide with 2-hydroxybenzaldehyde. These reactions are fundamental in creating complex molecules with potential applications in coordination chemistry and materials science. researchgate.net

Chemo- and Regioselectivity in Ditisan (base) and Pyrazine Derivative Synthesis

Chemo- and regioselectivity are critical concepts in the synthesis of substituted pyrazine derivatives, ensuring that reactions occur at the desired functional group and position on the pyrazine ring.

In the synthesis of pyrrolo[1,2-a]pyrazines, the base-catalyzed intramolecular cyclization of N-propargyl(pyrrolyl)enaminones proceeds with high chemo- and stereoselectivity. geoscienceworld.org The regioselectivity of reactions on the pyrazine ring is often influenced by the electronic nature of existing substituents. For instance, in the amination of dihalo-pyrrolopyrazines, the choice of reaction conditions dictates the outcome. Metal-free amination under microwave irradiation exclusively yields 3-amino-pyrrolopyrazines, whereas a Buchwald cross-coupling reaction affords only the 2-amino-pyrrolopyrazine isomer. molinstincts.com This demonstrates how different mechanistic pathways can be exploited to control regioselectivity.

The fluorination of 2-aminopyrazine (B29847) derivatives with Selectfluor in an aqueous phase is another example of controlled selectivity. The reaction provides 5-fluoro-2-aminopyrazines in good yields with excellent chemoselectivity and high regioselectivity, likely proceeding through a radical process. The amino group directs the electrophilic fluorinating agent to the C5 position, highlighting the directing effect of substituents on the pyrazine ring.

Similarly, the reduction of substituted pyrazines can show regioselectivity depending on whether the substituents are electron-donating or electron-withdrawing groups. In enzymatic approaches, the use of aminotransferases for the amination of 1,2-diketone precursors can lead to non-symmetric pyrazines with high regioselectivity, an outcome difficult to achieve through standard chemical synthesis which often results in mixtures of isomers.


Elucidation of Reaction Mechanisms Involving Ditisan Base and Pyrazine Compounds

Mechanistic Pathways of Pyrazine (B50134) Formation and Transformation

Pyrazines are a significant class of N-heterocyclic compounds, contributing to the characteristic aromas and flavors of many cooked or roasted foods. researchgate.net Their formation is complex, involving multiple pathways that are highly dependent on reaction conditions.

The Maillard reaction and Strecker degradation are the primary pathways for the non-enzymatic formation of pyrazines in food and other biological systems. The Maillard reaction begins with the condensation of a reducing sugar and an amino acid, peptide, or protein. mdpi.com This initial step is followed by a series of rearrangements and intermediate reactions to produce a wide range of products, including key precursors for pyrazines. mdpi.com

Strecker degradation, which is an integral part of the Maillard reaction, involves the interaction of an α-amino acid with an α-dicarbonyl compound (formed from sugar degradation). mdpi.com This reaction produces Strecker aldehydes, which are important aroma compounds, and α-aminoketones. The self-condensation of two α-aminoketone molecules is a crucial step leading to the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine ring. unimas.my

The role of a base in these reactions is critical. The initial nucleophilic attack of the amino group on the carbonyl carbon of the sugar is accelerated in an alkaline environment. mdpi.com This is because a higher pH increases the deprotonation of the amino groups (R-NH₃⁺ → R-NH₂), thereby increasing their nucleophilicity and reaction rate. mdpi.comfrontiersin.org Consequently, alkaline conditions generally favor the formation of nitrogen-containing heterocycles like pyrazines. mdpi.com A compound like Ditisan (base), with its tertiary amine functionality, could theoretically act as a Brønsted-Lowry base, accepting a proton to facilitate the initial condensation step or other proton-transfer steps in the reaction cascade.

Oxidative Mechanisms: The final step in many pyrazine formation pathways is the oxidation of a dihydropyrazine intermediate to the aromatic pyrazine. This can occur through various oxidants present in the reaction medium, including air (O₂). Symmetrical steroidal pyrazines, for instance, have been synthesized by the dimerization of α-aminoketones, where the resulting dihydropyrazine is oxidized by air, a process that can be enhanced by catalytic amounts of acid like TsOH. nih.gov Furthermore, pyrazine rings themselves can undergo oxidative degradation. Studies have shown that pyrazine derivatives can be decomposed by reactive oxygen species like superoxide (B77818) via a proton-coupled electron transfer (PCET) mechanism. chemrxiv.orgnih.govnih.gov This suggests that under certain conditions, the pyrazine ring is susceptible to oxidative cleavage. researchgate.net

Reductive Mechanisms: Reductive processes are also key in certain synthetic routes to pyrazines. An improved synthesis involves the reductive dimerization of α-azidoketones using catalytic hydrogenation (H₂/Pd) to form the pyrazine ring. nih.gov Similarly, tin hydride has been used to reduce α-azidoketones, leading to the formation of C2-symmetric pyrazine analogs. nih.gov The pyrazine ring itself can also be reduced. For example, electrochemical reduction of the pyrazine ring in pyrazine-2-amidoxime has been observed, leading to its decomposition. rsc.org

Bases can mediate significant molecular transformations in heterocyclic systems through fragmentation and rearrangement reactions. In the synthesis of 2-unsubstituted 1,3-selenazoles, for example, a base-mediated fragmentation of 2-acyl-1,3-selenazoles is a key step. thieme-connect.com In more complex systems, N-heterocyclic carbenes (NHCs) have been shown to undergo fragmentation and ring-opening reactions in the presence of bases. researchgate.net

These principles can be extended to pyrazine-related systems. For instance, base-catalyzed aldol-type condensations are fundamental to building the carbon skeleton of some heterocyclic products. rsc.org While specific examples of Ditisan (base) mediating such fragmentations are not documented, its basic character suggests it could potentially catalyze reactions involving proton abstraction, leading to the formation of reactive intermediates that could then fragment or rearrange. For example, it could facilitate a Grob-type fragmentation by deprotonating a suitable precursor. researchgate.net

Acid-Base Catalysis in Pyrazine-Related Reactions

Base Catalysis: Alkaline conditions (higher pH) deprotonate the amino group of amino acids, increasing their nucleophilicity and accelerating the initial condensation with sugars. mdpi.com This generally favors reaction pathways leading to pyrazines over those leading to furans, which are often favored in acidic conditions. mdpi.comresearchgate.net The choice of base can be critical in synthetic preparations; for instance, in a copper-catalyzed synthesis of pyrazines, cesium carbonate (Cs₂CO₃) was found to be a significantly more effective base than others like K₃PO₄ or KOBu. sioc-journal.cn

Acid Catalysis: While high acidity slows the initial Maillard step, specific acid catalysis is crucial in other reactions. For example, acid can catalyze the dehydration steps and the oxidation of dihydropyrazine intermediates. nih.gov In some synthetic methods, strong acids are used to protonate intermediates and promote the elimination of groups like ammonia (B1221849). researchgate.net

A compound like Ditisan (base) could function as a general base catalyst, accepting a proton to activate a reactant or stabilize a transition state. vedantu.com Conversely, in its protonated form, it could act as a general acid catalyst. The interplay between the basic amine and the potentially reactive N-oxide group could lead to more complex catalytic cycles, though this remains speculative.

Kinetic and Thermodynamic Studies of Pyrazine Reaction Mechanisms

Kinetic Studies: The formation of pyrazines and related Maillard reaction products follows complex kinetics. The rate of formation is strongly influenced by temperature, pH, and the concentration of reactants. Studies monitoring the browning of glucose/amino acid model systems have shown that the reaction follows zero-order kinetics under certain conditions, with activation energies depending on the specific amino acid used. researchgate.netscielo.org.pe The Amadori rearrangement is often considered the rate-determining step in the early stages of the Maillard reaction. researchgate.net Kinetic models for the formation of specific alkylpyrazines have been developed to better understand the formation mechanisms and predict flavor development during food processing. spkx.net.cn

Table 1: Influence of pH on Pyrazine Formation in Roasted Sunflower Seeds This table presents data on how altering the initial pH of sunflower kernels affects the concentration of key pyrazine compounds after roasting.

Pyrazine CompoundConcentration at pH 4 (ppb)Concentration at pH 7 (ppb)Concentration at pH 9 (ppb)
2-Methylpyrazine101525
2,5-Dimethylpyrazine (B89654)5080130
Trimethylpyrazine3060110
Tetramethylpyrazine51228
Data adapted from studies on roasted sunflower seeds, illustrating the trend of increased pyrazine formation with higher pH. mdpi.comresearchgate.net

Table 2: Kinetic Data for Non-enzymatic Browning of L-ascorbic Acid with Basic Amino Acids This table shows the zero-order reaction rate constants (k) and activation energies (Ea) for the browning reaction, a proxy for the final stages of the Maillard reaction, at 130°C.

Amino AcidRate Constant (k) (Absorbance units/min)Activation Energy (Ea) (kJ/mol)
Lysine0.002585.6
Arginine0.001892.4
Histidine0.0011101.2
Data adapted from kinetic studies on Maillard model systems. researchgate.net

Investigating Molecular Interactions of Ditisan Base and Pyrazine Scaffolds

Non-Covalent Interactions in Pyrazine (B50134) Systems

The heteroaromatic nature of the pyrazine ring, with its two nitrogen atoms, allows for a combination of polar and non-polar interactions, making it a dynamic component in molecular architectures. nih.govresearchgate.net

Hydrogen bonds are among the most frequent and crucial interactions involving the pyrazine scaffold. nih.govresearchgate.net The nitrogen atoms in the pyrazine ring are effective hydrogen bond acceptors, readily forming strong O-H···N bonds with donor molecules like water or alcohols. researchgate.netpreprints.org This interaction is a primary stabilizing force in the co-crystal structures of pyrazine derivatives with carboxylic acids. researchgate.netsci-hub.se

Table 1: Examples of Hydrogen Bonding in Pyrazine Systems

Interaction Type Donor Acceptor System Example
O-H···N Hydroxyl group Pyrazine Nitrogen Co-crystals with salicylic (B10762653) acids sci-hub.se
C-H···O Pyrazine C-H Carbonyl Oxygen Self-assembly of pyrazine derivatives scielo.org.mx
C-H···X (Cl) Pyrazine C-H Chlorine Co-crystals with chlorinated compounds sci-hub.se
N-H···N Amino group Pyrazine Nitrogen Self-assembly of aminopyrazine derivatives mdpi.com

The aromatic nature of the pyrazine ring facilitates π-stacking and other π-system interactions, which are vital for the three-dimensional structure of many pyrazine-containing compounds. researchgate.netsci-hub.se These interactions occur between the electron-rich π-system of the pyrazine ring and other aromatic rings, contributing significantly to the stability of crystal structures and molecular complexes. sci-hub.se

Halogen bonding is a directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a σ-hole) and a negative site, such as the nitrogen atom of a pyrazine ring. researchgate.net This interaction has gained significant interest in crystal engineering and drug design. researchgate.net

Studies have shown that halogen bonds, for example between an iodine atom and a pyrazine nitrogen, can be a powerful tool for constructing multicomponent supramolecular assemblies. oup.com The strength of these interactions can be comparable to hydrogen bonds. researchgate.net Other weak interactions involving pyrazine include chalcogen bonds, where a chalcogen atom like sulfur interacts with the nitrogen of the pyrazine ring. mdpi.com

Table 2: Types of Non-Covalent Interactions in Pyrazine Systems

Interaction Description Significance
Hydrogen Bonding Directional interaction involving a hydrogen atom and an electronegative atom (N, O). nih.govresearchgate.net Crucial for molecular recognition and self-assembly. researchgate.netpreprints.org
π-Stacking Non-covalent interaction between aromatic rings. researchgate.netsci-hub.se Stabilizes 3D structures and influences electronic properties. sci-hub.se
Halogen Bonding Interaction between a halogen atom and a Lewis base. researchgate.netoup.com Important for crystal engineering and rational drug design. researchgate.net
Chalcogen Bonding Interaction involving a chalcogen atom (S, Se) and a Lewis base. mdpi.com Contributes to supramolecular architecture. mdpi.com

Coordination Chemistry of Pyrazine Ligands with Transition Metal Ions

Pyrazine and its derivatives are excellent ligands in coordination chemistry due to their ability to bridge metal centers, forming coordination polymers and metal-organic frameworks (MOFs). iucr.orgbendola.com The nitrogen atoms of the pyrazine ring act as donor sites, coordinating with a wide range of transition metal ions. researchgate.netnih.gov

The coordination of pyrazine to metal ions like copper(II), iron(II), and ruthenium(III) has been extensively studied. nih.govrsc.orgrsc.org The resulting complexes exhibit diverse geometries and nuclearities, from discrete mononuclear and dinuclear complexes to extended one-, two-, and three-dimensional polymers. bendola.comresearchgate.netotago.ac.nz The nature of the metal ion, the substituents on the pyrazine ring, and the counter-ions all influence the final structure and properties of the coordination compound. rsc.orgchempap.org

Table 3: Examples of Pyrazine-Metal Coordination Complexes

Metal Ion Ligand Resulting Structure
Copper(II) Pyrazine 2D coordination polymer bendola.com
Iron(II) Hybrid pyrazine-terpyridine ligand Dinuclear complex rsc.org
Ruthenium(III) Pyrazine-2-thiocarboxamide Octahedral complex rsc.org
Zinc(II) Fused triazolopyrazine 1D coordination polymer tandfonline.com

Biomolecular Recognition and Binding Mechanisms of Pyrazine Derivatives

The diverse interaction capabilities of the pyrazine scaffold make it a valuable component in the design of molecules that can recognize and bind to biological macromolecules like proteins and DNA. researchgate.netacs.orgnih.gov

In protein-ligand interactions, pyrazine derivatives can form hydrogen bonds with amino acid residues in the active site of an enzyme, as well as engage in hydrophobic and π-stacking interactions. researchgate.netmdpi.com A systematic analysis of the Protein Data Bank has shown that hydrogen bonding to the pyrazine nitrogen is a very common interaction for pyrazine-based ligands in protein targets. nih.govacs.org For example, in Pim-1 kinase inhibitors, pyrazine derivatives have been shown to form crucial hydrogen bonds with key residues in the enzyme's active site. japsonline.com

Pyrazine derivatives can also interact with DNA through non-covalent mechanisms. mdpi.comresearchgate.net These interactions can include groove binding, where the molecule fits into the minor or major groove of the DNA double helix, and intercalation, where the planar aromatic system of the pyrazine derivative inserts itself between the base pairs of the DNA. mdpi.comresearchgate.net Halogenated pyrazine derivatives have shown significant DNA binding potential, which is attributed to a combination of intercalation and groove binding. rsc.org

Computational and Theoretical Chemistry in Ditisan Base Research

Density Functional Theory (DFT) Applications to Pyrazine (B50134) Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of organic molecules. tandfonline.com It is widely used to study pyrazine derivatives, providing a balance between computational cost and accuracy for predicting their structural and electronic characteristics. researchgate.netrsc.org

DFT calculations are routinely employed to optimize the molecular geometry of pyrazine compounds and to determine their key electronic properties. nih.govbendola.com A critical aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. bendola.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for assessing a molecule's chemical stability and electrical transport properties. bendola.com A smaller energy gap generally signifies greater chemical reactivity and easier electronic charge transfer within the molecule. bendola.comirjweb.com For instance, studies on various pyrazine derivatives have shown that modifications to the molecular structure, such as adding different substituents or extending conjugation, can systematically modulate the HOMO-LUMO gap. rsc.orgresearchgate.net Annulating dihydropyrazine (B8608421) units to linear polyacene cores, for example, has been shown to decrease the HOMO-LUMO energy gap. rsc.org Similarly, in donor-π-acceptor (D-π-A) systems based on thienopyrazine, the gap can be tuned, which is essential for applications in dye-sensitized solar cells. derpharmachemica.com

The table below presents calculated HOMO-LUMO energy data for a selection of pyrazine derivatives from various DFT studies.

These calculations are vital for designing molecules with specific electronic properties for applications in fields like organic electronics and photovoltaics. jcchems.commdpi.com

DFT is a valuable tool for predicting reaction mechanisms and the energetics of chemical processes involving pyrazine systems. researchgate.net It can be used to calculate the energies of reactants, products, and transition states, thereby mapping out the most likely reaction pathways. For instance, theoretical studies have elucidated the main formation pathways of pyrazine derivatives, such as those from the condensation of α-aminocarbonyl compounds. researchgate.net

Quantum chemical modeling has been applied to characterize the radical scavenging mechanisms of pyrazine derivatives, calculating parameters like bond dissociation energies to understand their antioxidant activity. nih.gov Furthermore, DFT calculations can predict the stability of different molecular structures. A study on dihydropyrazine annulated polyacenes used dehydrogenation energy (Edh) to show that these mimics have higher stability compared to dehydrogenated N-heteroacenes. rsc.org Such computational predictions are essential for understanding the formation of pyrazines in food chemistry and for designing stable molecules for materials science applications. acs.org

Beyond HOMO-LUMO analysis, DFT enables a deeper investigation of molecular orbitals and the calculation of various reactivity descriptors. derpharmachemica.comscholarsresearchlibrary.com Natural Bond Orbital (NBO) analysis is used to study charge distribution and delocalization within a molecule. derpharmachemica.comderpharmachemica.com

Global chemical reactivity descriptors such as electronegativity (X), chemical potential (V), chemical hardness (η), chemical softness (S), and electrophilicity (ω) can be derived from HOMO and LUMO energies. bendola.comirjweb.com These parameters provide quantitative measures of a molecule's reactivity. For example, a lower hardness value corresponds to higher reactivity. rsc.org

Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netderpharmachemica.com This analysis helps predict how a molecule like a Ditisan (base) derivative will interact with other reagents. derpharmachemica.com The Average Local Ionization Energy (ALIE) is another surface descriptor used to identify sites susceptible to electrophilic attack. uantwerpen.be Together, these tools provide a comprehensive picture of the chemical reactivity of pyrazine systems. scholarsresearchlibrary.com

Molecular Dynamics (MD) Simulations of Pyrazine Compounds

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into dynamic processes that are inaccessible through static quantum chemical calculations. aip.orgaip.org For pyrazine compounds, MD simulations have been used to investigate their interactions with biological systems and their diffusion dynamics.

One area of focus is the interaction of pyrazines with lipid membranes. Simulations have shown that pyrazine and its derivatives can dissolve into the membrane bilayer, altering its structural and dynamical properties. researchgate.net This suggests a mechanism by which these compounds can interact with integral membrane proteins, either directly or by modifying the surrounding lipid environment. researchgate.net Other MD studies have explored the binding of substituted pyrazines to proteins like human serum albumin (HSA), revealing that such binding can enhance the protein's stability. researchgate.net The interactions between pyrazines and myofibrillar proteins, which are crucial for the flavor of processed meats, have also been investigated, showing that heat treatment can expose more binding sites on the proteins. nih.gov

Quantum Chemical Studies of Acid-Base Properties and Acidochromism

The acid-base properties of pyrazine derivatives are critical to their biological activity and chemical behavior in different environments. nih.govrsc.org Quantum chemical methods, particularly DFT, are used to predict protonation sites and calculate acid dissociation constants (pKa). rsc.orgdntb.gov.uaworldscientific.com Studies on compounds like 2-hydrazinopyrazine and 2-chloro-3-hydrazinopyrazine have combined DFT calculations with experimental measurements to confirm the existence of multiple acid-base equilibria. nih.govrsc.org

A related phenomenon is acidochromism, where a compound changes color in response to a change in pH. This property is observed in many pyrazine derivatives and is a result of the protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its absorption spectrum. researchgate.netresearchgate.net Theoretical computations can support experimental findings by modeling the electronic transitions of the neutral and protonated forms of the molecule. For example, in certain amine-substituted benzo[a]phenazines, the addition of an acid leads to a significant red-shift in the absorption spectra due to protonation at the quinoxaline (B1680401) segment, which enhances its electron-accepting ability. acs.org This interplay between structure and electronic properties, modulated by acidity, is a key area of investigation for developing new sensors and smart materials. acs.org

Machine Learning Applications in Predicting Pyrazine Chemical Behavior

Machine learning (ML) is an emerging field in chemistry that uses algorithms to learn from data and make predictions about new chemical systems. engineering.org.cnnih.gov Instead of relying solely on first-principles calculations, ML models can predict properties by identifying patterns in large datasets of chemical information. researchgate.net This data-driven approach is increasingly being applied to predict the properties and behavior of pyrazine derivatives and other organic compounds.

One application is the development of Quantitative Structure-Property Relationship (QSPR) models. For instance, a 2D-QSPR model was established for a large set of pyrazine derivatives to predict their odor thresholds, using descriptors calculated via DFT. ijournalse.org ML is also being used to predict reaction outcomes, such as chemical reaction yields, which can accelerate synthesis planning. researchgate.net As computational chemistry generates vast amounts of data, ML techniques, including deep learning and graph neural networks, are becoming essential for efficiently screening compounds, predicting ADMET (absorption, distribution, metabolism, elimination, and toxicity) properties, and accelerating the discovery of new materials and drugs. engineering.org.cnacs.org

Advanced Spectroscopic and Analytical Characterization of Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dibenzazepine (B1670418) Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like dibenzazepine derivatives. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy In the ¹H NMR spectrum of Imipramine, distinct signals corresponding to the aromatic protons of the dibenzazepine ring system, the ethylene (B1197577) bridge protons, and the protons of the N,N-dimethylaminopropyl side chain are observed. The aromatic protons typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The protons on the ethylene bridge (C10 and C11) often present as a broad singlet or multiplet around δ 3.2 ppm. The propyl side chain protons show characteristic signals: the methylene (B1212753) group attached to the ring nitrogen (N5) at approximately δ 3.9 ppm, the central methylene group as a multiplet around δ 1.8 ppm, and the methylene group adjacent to the terminal dimethylamino group at about δ 2.2 ppm. The terminal methyl groups give a sharp singlet at around δ 2.15 ppm.

For Ditisan (Imipramine N-oxide), the introduction of the oxygen atom on the tertiary amine of the side chain induces significant downfield shifts for the adjacent protons. acs.org The N-methyl protons and the adjacent methylene protons (N-CH₂) are expected to be deshielded and shift to a lower field compared to Imipramine due to the electron-withdrawing effect of the N-oxide group.

¹³C NMR Spectroscopy The ¹³C NMR spectrum of Imipramine provides complementary information, with signals for each unique carbon atom. The aromatic carbons resonate in the δ 120-150 ppm region. The ethylene bridge carbons (C10, C11) are found further upfield. The carbons of the propyl side chain and the terminal N-methyl groups have distinct chemical shifts. The presence of the N-oxide group in Ditisan would cause a downfield shift (deshielding) for the carbons closest to the N-oxide moiety (the N-methyl carbons and the adjacent methylene carbon) compared to Imipramine. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Imipramine (Data is representative for the parent compound Imipramine and serves as a basis for predicting the spectrum of Ditisan. Actual values can vary with solvent and experimental conditions.) niph.go.jpnih.govhmdb.cagoogle.com

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic C-H7.0 - 7.5 (m)120 - 130
Aromatic Quaternary C-135 - 150
-CH₂-CH₂- (bridge)~3.2 (s)~37
N-CH₂- (side chain)~3.9 (t)~52
-CH₂- (central, side chain)~1.8 (m)~27
-CH₂-N(CH₃)₂~2.2 (t)~58
-N(CH₃)₂~2.15 (s)~45

(s = singlet, t = triplet, m = multiplet)

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Dibenzazepine Compounds

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups and analyze the molecular structure based on the vibrations of chemical bonds. ijpsonline.commdpi.com

Infrared (IR) Spectroscopy The IR spectrum of Imipramine shows characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching from the ethylene bridge and the propyl side chain appear in the 2850-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic rings are found in the 1450-1600 cm⁻¹ range. For Ditisan, the most significant and diagnostically useful band would be the N-O bond stretch. The N⁺-O⁻ bond in tertiary amine N-oxides typically exhibits a strong and prominent vibration band around 930-970 cm⁻¹. acs.org

Raman Spectroscopy Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar, symmetric bonds. semanticscholar.org For dibenzazepine structures, Raman spectra are useful for analyzing the vibrations of the aromatic rings and the carbon skeleton. Studies on Imipramine have utilized Surface-Enhanced Raman Spectroscopy (SERS) to achieve low detection limits, with a strong signal observed at 684 cm⁻¹. rsc.org Preliminary studies have also suggested that Imipramine hydrochloride can exhibit polymorphism, which can be investigated using low-wavenumber Raman spectroscopy. nottingham.ac.uk

Table 2: Key Vibrational Modes for Imipramine and Expected Mode for Ditisan (Data compiled from typical values for the functional groups present.) rsc.orgmdpi.com

Vibrational Mode Technique Approximate Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR, Raman3000 - 3100Medium-Weak
Aliphatic C-H StretchIR, Raman2850 - 2980Strong (IR)
Aromatic C=C StretchIR, Raman1450 - 1600Medium-Strong
C-N StretchIR1250 - 1350Medium
N-O Stretch (Ditisan)IR930 - 970Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Studies of Dibenzazepine Derivatives

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. researchgate.net This technique is useful for quantitative analysis and for studying the photophysical properties of compounds. acs.org

The UV spectrum of Imipramine in methanol (B129727) exhibits an absorbance maximum (λ_max) at approximately 251 nm, with a shoulder at around 280 nm. pramanaresearch.orgnih.gov These absorptions are attributed to π→π* transitions within the conjugated dibenzazepine ring system. The position of these absorption bands can be influenced by the solvent polarity. acs.org For related N-substituted dibenzazepine derivatives, the absorption spectra are characteristic of the dibenzazepine (iminostilbene) chromophore. nih.gov

The introduction of the N-oxide group in Ditisan is expected to have a minor effect on the π→π* transitions of the distant dibenzazepine chromophore, possibly causing a slight shift in the λ_max. More significant changes would be expected if the N-oxide were directly conjugated with the π-system. Photophysical studies on related dibenzazepine derivatives show that they can form photodimers upon excitation, a process that can be studied using UV-Vis spectroscopy and laser flash photolysis. nih.gov

Table 3: UV-Vis Absorption Data for Imipramine (Data is for the parent compound Imipramine in methanol.) nih.govijnnonline.net

Compound Solvent λ_max (nm) Associated Transition
ImipramineMethanol~251π→π
ImipramineMethanol~220 (Isoabsorptive Point)π→π

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Dibenzazepine Constructs

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of Imipramine (MW = 280.4 g/mol ) is characterized by a prominent molecular ion peak (M⁺) at m/z 280. nih.gov The most significant fragmentation pathway involves the cleavage of the C-C bond beta to the side-chain nitrogen atom. This results in the formation of a highly stable, resonance-stabilized iminium ion at m/z 58 ([CH₂=N(CH₃)₂]⁺), which is often the base peak in the spectrum. Other significant fragments can be observed at m/z 235, 234, and 85. nih.govresearchgate.net

For Ditisan (Imipramine N-oxide), which has a molecular weight of 296.4 g/mol , the molecular ion peak is expected at m/z 296. researchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between metabolites with the same mass, such as hydroxylated Imipramine (OH-imipramine) and Ditisan (Imipramine N-oxide), which both have a nominal mass of 296. amazonaws.comthermofisher.com Their fragmentation patterns differ, allowing for unambiguous identification. The fragmentation of Ditisan may involve the loss of an oxygen atom (M-16) to form the Imipramine radical cation, or cleavage of the side chain.

Table 4: Key Mass Fragments for Imipramine and Predicted/Observed Fragments for Ditisan (Imipramine N-oxide) nih.govijpsonline.comresearchgate.netresearchgate.netresearchgate.net

Compound m/z Value Proposed Fragment Identity Significance
Imipramine280[C₁₉H₂₄N₂]⁺Molecular Ion (M⁺)
Imipramine58[CH₂N(CH₃)₂]⁺Base Peak, β-cleavage
Imipramine86[C₅H₁₂N]⁺Fragment from side chain
Imipramine235[M - C₂H₅N]⁺Loss of part of side chain
Ditisan296[C₁₉H₂₄N₂O]⁺Molecular Ion (M⁺)
Ditisan250, 251-Observed fragments in GC-MS

Chromatographic Techniques for Separation and Quantification (e.g., RP-HPLC, LC-MS)

Chromatographic methods are essential for the separation, identification, and quantification of Ditisan and related compounds from complex mixtures such as biological fluids or pharmaceutical formulations. niph.go.jp

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the most common technique for the analysis of tricyclic antidepressants and their metabolites. ijper.orgijprajournal.com Separation is typically achieved on a nonpolar stationary phase, such as a C18 or C8 column, with a polar mobile phase. capes.gov.brijper.org The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) to control pH and improve peak shape. ijper.orgijprajournal.com Detection is commonly performed using a UV detector, often set at a wavelength around 220 nm or 251 nm. pramanaresearch.orgijper.org Gradient elution, where the mobile phase composition is changed over time, is frequently used to separate compounds with different polarities, such as the parent drug and its more polar metabolites, including the N-oxide. ijper.org

Liquid Chromatography-Mass Spectrometry (LC-MS) The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a highly sensitive and specific method for analysis. ijpsonline.com This technique is the gold standard for quantifying low levels of drugs and their metabolites in biological matrices. nih.gov After separation by the HPLC column, the analytes are ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. Using selected reaction monitoring (SRM) in tandem MS, specific mass transitions (precursor ion → product ion) are monitored for both the analyte and an internal standard, ensuring high selectivity and accurate quantification. ijpsonline.com For instance, the mass transition for Imipramine is often monitored as m/z 281.2 → m/z 86.2. ijpsonline.comresearchgate.net Such methods are capable of detecting Ditisan (Imipramine N-oxide) alongside other metabolites. amazonaws.com

Table 5: Typical RP-HPLC / LC-MS Conditions for Imipramine and Metabolite Analysis ijper.orgcapes.gov.brijper.org

Parameter Typical Conditions
Column C18 (e.g., Inertsil ODS-3), C8, or Phenyl; 5 µm particle size
Mobile Phase Acetonitrile / Aqueous Buffer (e.g., 0.1% Orthophosphoric Acid, Ammonium (B1175870) Formate)
Elution Mode Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min
Detection UV (220-254 nm) or Mass Spectrometry (ESI-MS/MS)
Internal Standard Promazine, Clomipramine

Mechanistic Biochemical Investigations of Pyrazine Compounds

Molecular Mechanisms of Biological Activity of Pyrazine (B50134) Derivatives (Excluding Clinical Data)There is a lack of research into the molecular mechanisms of "Ditisan (base)." Therefore, no information can be provided for its target identification, modulation of signaling pathways, or other mechanistic insights from in vitro studies. Research on other pyrazine derivatives has identified various biological activities, including enzyme inhibition and interactions with cellular signaling pathways, but these findings cannot be attributed to Ditisan specificallypharmablock.comacs.orgnih.govresearchgate.netnih.gov.

Due to the strict instruction to focus solely on "Ditisan (base)" and the lack of relevant scientific data, this article cannot be generated. Providing general information on pyrazines would contradict the user's explicit request.

Degradation Pathways and Environmental Transformations of Pyrazine Compounds

Hydrolytic Degradation Mechanisms (Acidic, Basic, and Neutral Conditions)

The hydrolytic stability of the pyrazine (B50134) ring is significantly influenced by the pH of the aqueous environment and the nature of its substituents. Generally, the pyrazine ring itself is relatively resistant to hydrolysis, but substituted pyrazines can undergo degradation under various pH conditions.

Acidic Conditions: In acidic solutions, the hydrolysis of certain pyrazine derivatives can be accelerated. For instance, the hydrolysis of sulfonylurea herbicides containing a pyrimidine (B1678525) ring (structurally related to pyrazine) is much faster in acidic media than under neutral conditions. researchgate.net For some compounds, protonation of the nitrogen atoms in the pyrazine ring can make the molecule more susceptible to nucleophilic attack by water. researchgate.net The degradation of amiloride (B1667095), a pyrazine derivative, shows a pH-dependent quantum yield that is lower at acidic pH (pH 4.0) compared to alkaline conditions, indicating that the neutral base form is more prone to certain degradation pathways. chemrxiv.org

Basic Conditions: Alkaline conditions can also promote the hydrolysis of specific pyrazine compounds. The hydrolysis rate of some sulfonylurea herbicides increases in basic media. researchgate.net In the case of clavulanic acid hydrolysis, one of the major degradation products, an amino ketone, is converted into pyrazines, including 2,5-bis(2-hydroxyethyl)pyrazine, in alkaline or neutral solutions. embibe.com The electrochemical reduction of 2-hydroxy-3-phenyl-6-methylpyrazine, a degradation product of β-lactam antibiotics, is highly pH-dependent, with different reaction mechanisms observed in strongly acidic, weakly acidic, and alkaline (pH > 9) solutions. researchgate.net

Neutral Conditions: Under neutral pH, hydrolytic degradation is often slower compared to acidic or basic conditions. researchgate.net However, specific structural features can lead to degradation even at neutral pH. For example, the hydrolysis of clavulanic acid in neutral solution produces an amino ketone intermediate which then self-condenses to form pyrazine derivatives. embibe.com This indicates that for certain precursor compounds, pyrazine structures can be both products and reactants in neutral aqueous environments.

Table 1: pH-Dependent Hydrolysis of Selected Heterocyclic Compounds

Compound ClasspH ConditionObserved EffectReference
Sulfonylurea HerbicidesAcidic & BasicAccelerated hydrolysis compared to neutral pH. researchgate.net
Amiloride (Pyrazine derivative)Alkaline (pH > 8.7)Increased photodegradation quantum yield. chemrxiv.org
Clavulanic AcidNeutral & AlkalineFormation of pyrazine degradation products. embibe.com
2-hydroxy-3-phenyl-6-methylpyrazinepH-dependentOverall reduction process is highly dependent on pH. researchgate.net

Oxidative Degradation Processes of Pyrazine-Based Structures

Oxidative processes are a primary route for the degradation of pyrazine compounds in the environment. These reactions often involve reactive oxygen species (ROS) and can lead to hydroxylation and eventual ring cleavage. researchgate.net

Studies have demonstrated that pyrazine and similar aromatic heterocycles can be oxidized through pathways involving hydroxylation and ring fission, often facilitated by hydroxyl radicals or molecular oxygen in the presence of transition metals. researchgate.net The initial step in the aerobic metabolism of many alkylated pyrazines is the hydroxylation of the ring at an available carbon position. nih.govlmaleidykla.lt For example, the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by Mycobacterium sp. strain DM-11 begins with oxidation to 5,6-diethyl-2-hydroxy-3-methylpyrazine. nih.gov

In some cases, such as with tetramethylpyrazine where no free carbon atoms are available for hydroxylation, it is suggested that the initial degradation step may involve direct ring cleavage. nih.gov Electrochemical studies on pyrazine antiviral drugs like favipiravir (B1662787) have shown that the pyrazine moiety can be decomposed by superoxide (B77818) radical anions (O₂•⁻) through a process called proton-coupled electron transfer (PCET). nih.gov This mechanistic insight suggests that the oxidative degradation of some pyrazine derivatives can be prevented by modifying the structure to control the PCET process. nih.gov

The thermal degradation of methionine/glucose Amadori products, which can form pyrazines, is influenced by oxidation. Methionine oxidation can competitively inhibit the oxidation of dihydropyrazines, which is a necessary step for pyrazine formation. nih.gov

Photolytic Degradation Studies and Stability Indicating Methods

Photolytic degradation, or photodegradation, is a significant environmental fate process for many aromatic compounds, including pyrazines, especially those present in sunlit surface waters or on surfaces. The rate and mechanism of photodegradation are highly dependent on the compound's structure and the presence of photosensitizers in the environment.

Exposure to ultraviolet (UV) light can cause changes to the flavor compounds in wine, including pyrazines, through a process called photodegradation. oup.com Studies on trifluoromethyl-substituted aromatic compounds, including pyrazine, have shown that the presence of nitrogen atoms in the aromatic ring can influence photodegradation rates. secure-platform.com An increased number of nitrogen atoms tends to decrease the quantum yield for direct photolysis and also hinders reaction rates with hydroxyl radicals, a key component of indirect photolysis. secure-platform.com

The photodegradation of two pyrazolyl-substituted pyrazine derivatives, 2-bromo-5-(1H-pyrazol-1-yl)pyrazine (I) and 2,5-di(1H-pyrazol-1-yl)pyrazine (II), was found to follow first-order kinetics. researchgate.net Compound I degraded significantly faster than compound II, suggesting that the degradation pathway for compound I starts with the loss of the bromide substituent, a path not available to the more photostable compound II. researchgate.net In another study, the photo-oxidative degradation of a poly(2,5-distyrylpyrazine) film in the presence of oxygen led to the cleavage of the pyrazine rings and the formation of nitrile products. oup.com

Stability indicating methods often involve subjecting a compound to stress conditions (like light, heat, acid, base, oxidation) to identify potential degradation products and develop analytical methods to quantify the drug in the presence of its degradants.

Table 2: Photodegradation Kinetic Data for Selected Pyrazine Derivatives

CompoundKinetic ModelRate ConstantConditionsReference
2-bromo-5-(1H-pyrazol-1-yl)pyrazineFirst-order1.18 x 10⁻² min⁻¹UV irradiation researchgate.net
2,5-di(1H-pyrazol-1-yl)pyrazineFirst-order0.13 x 10⁻² min⁻¹UV irradiation researchgate.net
AmiloridepH-dependentQuantum yield 0.009 (pH 4.0) to 0.023 (pH 10.4)UV irradiation in water chemrxiv.org

Microbial Degradation and Biodegradation Pathways of Pyrazine Compounds

Microorganisms play a crucial role in the environmental fate of pyrazine compounds. Numerous bacteria have been isolated that can utilize substituted pyrazines as their sole source of carbon, nitrogen, and energy. researchgate.net

The aerobic degradation of alkylated pyrazines typically begins with oxidative metabolism. lmaleidykla.lt For instance, Rhodococcus erythropolis and Arthrobacter sp. metabolize 2,5-dimethylpyrazine (B89654) via the formation of 2-hydroxy-3,6-dimethylpyrazine. nih.gov Similarly, Mycobacterium sp. strain DM-11 degrades 2,3-diethyl-5-methylpyrazine by first hydroxylating the ring. nih.gov This strain can also use other pyrazines like 2-ethyl-5(6)-methylpyrazine (B1368701) and 2,3,5-trimethylpyrazine (B81540) as its sole carbon, nitrogen, and energy source. nih.gov

In a study on tetramethylpyrazine, which lacks unsubstituted ring carbons for hydroxylation, Rhodococcus jostii strain TMP1 was shown to degrade the compound through a multi-step pathway involving initial oxidative ring cleavage by an oxygenase enzyme. nih.gov Research on wastewater and cow dung has identified several bacterial genera, including Bacillus sp., Flavobacterium sp., Corynebacterium sp., and Pseudomonas sp., that are capable of utilizing pyrazine-2-carboxamide as a source of carbon and nitrogen. researchgate.net

While much is known about the initial steps, the complete mechanism of pyrazine ring cleavage and the subsequent degradation pathways are still areas of active investigation for many compounds. researchgate.net

Table 3: Microorganisms Involved in Pyrazine Degradation

MicroorganismPyrazine SubstrateDegradation CapabilityReference
Mycobacterium sp. strain DM-112,3-diethyl-5-methylpyrazineUtilizes as sole C, N, and energy source nih.gov
Rhodococcus jostii strain TMP1TetramethylpyrazineUtilizes as sole C, N, and energy source via ring cleavage nih.gov
Rhodococcus erythropolis2,5-dimethylpyrazineUtilizes as C and energy source via hydroxylation nih.gov
Arthrobacter sp.2,5-dimethylpyrazineUtilizes as C and energy source via hydroxylation nih.gov
Bacillus sp., Pseudomonas sp., etc.Pyrazine-2-carboxamideUtilizes as C and N source in wastewater researchgate.net

Analysis of Environmental Fate and Persistence

The environmental fate and persistence of pyrazine compounds are determined by a combination of the degradation pathways discussed above (hydrolysis, oxidation, photolysis, and microbial degradation). The water solubility of many pyrazines suggests they can be mobile in soil and spread in water systems. fishersci.se However, their persistence is often limited by their biodegradability.

For the parent compound, pyrazine, persistence is considered unlikely due to its solubility and mobility in soil, which makes it available for microbial degradation. fishersci.se Many simple pyrazine derivatives are also known to be biodegradable. researchgate.net However, the substitution pattern on the pyrazine ring can significantly affect persistence. For example, halogenated compounds, including chlorinated pyrazines, can exhibit greater environmental persistence and a potential for bioaccumulation. researchgate.net

Characterization of Degradation Products and Intermediates

The characterization of degradation products is essential for understanding degradation pathways and assessing the environmental impact of the parent compound.

Hydroxylated Intermediates: A common theme in the aerobic microbial and oxidative degradation of pyrazines is the formation of hydroxylated intermediates. nih.govnih.gov For example, 5,6-diethyl-2-hydroxy-3-methylpyrazine was identified as the first intermediate in the degradation of 2,3-diethyl-5-methylpyrazine by Mycobacterium sp. strain DM-11. nih.gov The disappearance of this intermediate was accompanied by the release of ammonium (B1175870), suggesting subsequent ring cleavage. nih.gov

Ring Cleavage Products: Following initial oxidation or hydroxylation, the pyrazine ring is cleaved. The degradation of tetramethylpyrazine by Rhodococcus jostii TMP1 involves ring cleavage by an oxygenase, followed by hydrolysis by a hydrolase, and further reduction by a dehydrogenase, indicating a cascade of enzymatic reactions that break down the ring structure into smaller molecules. nih.gov

Photodegradation Products: Photodegradation can lead to different types of products. The photo-oxidative degradation of poly(2,5-distyrylpyrazine) resulted in the formation of a dicarbonitrile compound, indicating cleavage of the pyrazine ring and rearrangement. oup.com The photolysis of amiloride in water leads to the substitution of a chlorine atom with a hydroxyl group, forming a hydroxylated product. chemrxiv.org

Hydrolysis Products: Hydrolysis of more complex molecules can yield pyrazines. In the case of clavulanic acid, degradation under neutral or alkaline conditions produces 1-amino-4-hydroxybutan-2-one, which then dimerizes and transforms into pyrazines like 2,5-bis(2-hydroxyethyl)pyrazine. embibe.com

The identification of these varied intermediates and final products is typically achieved using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q & A

(Basic) How should researchers design reproducible experiments to characterize Ditisan (base)’s physicochemical properties?

Methodological Answer:
To ensure reproducibility, experimental design must include:

  • Variable standardization : Control environmental factors (e.g., temperature, humidity) and reagent purity levels during synthesis .
  • Validation protocols : Use orthogonal techniques (e.g., NMR, HPLC, mass spectrometry) to cross-validate compound identity and purity .
  • Detailed documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis steps, instrument parameters, and raw data thresholds .

(Basic) What methodologies ensure data accuracy when synthesizing or analyzing Ditisan (base)?

Methodological Answer:

  • Calibration checks : Regularly validate analytical instruments (e.g., spectrophotometers) against certified reference materials .
  • Replication : Perform triplicate measurements for critical parameters (e.g., yield, melting point) and calculate standard deviations to assess precision .
  • Blind testing : Use independent researchers to repeat key experiments, minimizing observer bias .

(Advanced) How can researchers resolve contradictions in spectroscopic or chromatographic data for Ditisan (base)?

Methodological Answer:

  • Root-cause analysis : Distinguish between instrumental error (e.g., detector drift) and sample heterogeneity by re-running samples under identical conditions .
  • Multivariate statistics : Apply principal component analysis (PCA) to spectral datasets to identify outlier batches or confounding variables .
  • Collaborative validation : Share raw data with external labs for independent verification, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

(Advanced) What statistical models are appropriate for predicting Ditisan (base)’s reactivity under varying conditions?

Methodological Answer:

  • Model selection : Compare linear regression (for dose-response relationships) vs. machine learning (e.g., random forests for non-linear interactions) .
  • Parameter prioritization : Use sensitivity analysis to rank influential variables (e.g., pH, solvent polarity) .
  • Validation frameworks : Apply k-fold cross-validation to avoid overfitting and ensure generalizability .

(Basic) How should researchers formulate focused research questions for studying Ditisan (base)’s biological activity?

Methodological Answer:

  • Gap identification : Conduct a systematic literature review using databases like Web of Science or PubMed to pinpoint underexplored mechanisms (e.g., enzymatic inhibition pathways) .
  • Operationalization : Convert broad inquiries (e.g., “Is Ditisan bioactive?”) into testable hypotheses (e.g., “Does Ditisan inhibit [specific enzyme] at IC₅₀ < 10 μM?”) .
  • Scope refinement : Use PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to define boundaries .

(Advanced) What strategies mitigate bias in data interpretation during Ditisan (base)’s structure-activity relationship (SAR) studies?

Methodological Answer:

  • Blinding : Mask researchers to sample identities during data collection and initial analysis .
  • Counterfactual testing : Synthesize structural analogs of Ditisan to isolate the contribution of specific functional groups .
  • Meta-analysis : Aggregate data from independent studies to identify consensus patterns or discrepancies .

(Basic) How can researchers ethically manage and archive Ditisan (base)-related data?

Methodological Answer:

  • Metadata tagging : Include experimental conditions, instrument models, and software versions in datasets .
  • Repositories : Use domain-specific platforms (e.g., ChemRxiv, Zenodo) for public archiving, ensuring compliance with institutional ethics policies .
  • Access protocols : Define data-sharing tiers (e.g., open access vs. embargoed for patent applications) .

(Advanced) How do researchers validate computational models (e.g., DFT, MD simulations) for Ditisan (base)’s molecular interactions?

Methodological Answer:

  • Benchmarking : Compare simulation results against empirical data (e.g., X-ray crystallography, binding assays) .
  • Convergence testing : Assess molecular dynamics trajectories for stability (e.g., RMSD < 2Å over 100 ns) .
  • Open-source validation : Share code and force-field parameters via platforms like GitHub to enable peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.